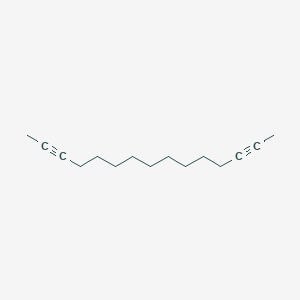

2,13-Pentadecadiyne

Descripción

2,13-Pentadecadiyne is a 15-carbon aliphatic compound containing two carbon-carbon triple bonds at positions 2 and 13. Its molecular formula is C₁₅H₂₄, with a linear structure characterized by sp-hybridized carbons at the triple bond sites. This compound belongs to the diyne family, which is notable for its high electron density and reactivity in cycloaddition and polymerization reactions.

Propiedades

Número CAS |

651326-35-1 |

|---|---|

Fórmula molecular |

C15H24 |

Peso molecular |

204.35 g/mol |

Nombre IUPAC |

pentadeca-2,13-diyne |

InChI |

InChI=1S/C15H24/c1-3-5-7-9-11-13-15-14-12-10-8-6-4-2/h7-15H2,1-2H3 |

Clave InChI |

WDMNOCWIQWJPRN-UHFFFAOYSA-N |

SMILES canónico |

CC#CCCCCCCCCCC#CC |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 2,13-Pentadecadiino generalmente implica el acoplamiento de alquinos terminales. Un método común es la reacción de acoplamiento de Glaser, que utiliza sales de cobre (I) como catalizadores en condiciones oxidativas. La reacción se puede representar de la siguiente manera:

2R−C≡C−H→R−C≡C−C≡C−R

donde ( R ) representa el grupo alquilo.

Métodos de producción industrial: La producción industrial de 2,13-Pentadecadiino puede involucrar métodos más escalables, como la síntesis de flujo continuo. Este método permite un mejor control de las condiciones de reacción y los rendimientos, lo que lo hace adecuado para la producción a gran escala.

Análisis De Reacciones Químicas

Tipos de reacciones: El 2,13-Pentadecadiino experimenta varias reacciones químicas, que incluyen:

Oxidación: Los triples enlaces se pueden oxidar para formar dicetonas o ácidos carboxílicos.

Reducción: La hidrogenación puede convertir los triples enlaces en enlaces simples, formando alcanos.

Sustitución: La halogenación puede introducir átomos de halógeno en las posiciones del triple enlace.

Reactivos y condiciones comunes:

Oxidación: El permanganato de potasio (KMnO4) o el ozono (O3) se utilizan comúnmente como agentes oxidantes.

Reducción: Se utiliza gas hidrógeno (H2) en presencia de un catalizador de paladio (Pd / C) para la hidrogenación.

Sustitución: El bromo (Br2) o el cloro (Cl2) en presencia de un catalizador se pueden utilizar para la halogenación.

Principales productos formados:

Oxidación: Dicetonas o ácidos carboxílicos.

Reducción: Alcanos.

Sustitución: Haloalquinos.

Aplicaciones Científicas De Investigación

Organic Synthesis

2,13-Pentadecadiyne serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of complex molecules through various reactions.

- Alkyne Metathesis : This reaction can be utilized to generate new carbon-carbon bonds, making this compound a valuable reagent in the synthesis of larger alkyne compounds. The metathesis process involves the exchange of alkyne groups between two molecules, leading to the formation of new alkynes and is facilitated by catalysts such as tungsten or molybdenum complexes.

- Synthesis of Natural Products : The compound can be used in the total synthesis of various natural products. For instance, it has been employed in synthesizing polyunsaturated fatty acids and other bioactive molecules due to its ability to undergo selective reactions that introduce functional groups.

Materials Science

In materials science, this compound is explored for its properties that can enhance the performance of polymers and nanomaterials.

- Polymer Chemistry : The compound can be polymerized to form conjugated polymers with applications in organic electronics. These polymers exhibit interesting electronic properties that make them suitable for use in organic solar cells and light-emitting diodes (LEDs).

- Nanomaterials : Research has indicated that incorporating this compound into nanomaterials can improve their mechanical and thermal properties. This application is particularly relevant in developing advanced composite materials for aerospace and automotive industries.

Medicinal Chemistry

The medicinal applications of this compound are primarily focused on its potential as an anticancer agent.

- Anticancer Activity : Studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example, research indicates that certain synthesized derivatives demonstrate significant inhibitory effects on cell proliferation in lung and colon cancer cells (A549 and HCT116) .

- Mechanism of Action : The anticancer activity is thought to be due to the induction of apoptosis in cancer cells through pathways involving oxidative stress and mitochondrial dysfunction. This mechanism highlights the compound's potential as a lead structure for developing new anticancer drugs.

Case Study 1: Synthesis of Anticancer Compounds

A study investigated the synthesis of novel derivatives based on this compound aimed at enhancing anticancer activity. The synthesized compounds were tested against human lung (A549) and colon (HCT116) cancer cell lines. Results showed that specific derivatives led to a significant reduction in cell viability compared to controls, indicating their potential as therapeutic agents .

Case Study 2: Polymer Applications

Research on the polymerization of this compound revealed its ability to form conductive polymers when incorporated into composite materials. These polymers demonstrated improved electrical conductivity and thermal stability compared to traditional materials used in electronic applications .

Data Tables

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Organic Synthesis | Alkyne Metathesis | Enables formation of complex molecules |

| Materials Science | Polymer Chemistry | Enhances properties of conductive polymers |

| Medicinal Chemistry | Anticancer Activity | Significant cytotoxic effects on cancer cells |

| Compound Derivative | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | A549 | 9.2 | Induction of apoptosis |

| Compound B | HCT116 | 10 | Oxidative stress induction |

Mecanismo De Acción

El mecanismo de acción del 2,13-Pentadecadiino implica su interacción con varios objetivos moleculares. Los triples enlaces en el compuesto pueden participar en reacciones de cicloadición, formando estructuras cíclicas que pueden interactuar con moléculas biológicas. Estas interacciones pueden interrumpir los procesos celulares, lo que lleva a efectos antimicrobianos o anticancerígenos. Las vías moleculares exactas involucradas dependen de la aplicación y el objetivo específicos.

Compuestos similares:

Pentadeca-(8E, 13Z)-dien-11-yn-2-ona: Otro alquino con características estructurales similares pero diferentes actividades biológicas.

cis,cis-2,13-pentadecadieno: Un dieno con una longitud de cadena de carbono similar pero diferentes patrones de unión.

Unicidad: El 2,13-Pentadecadiino es único debido a su posición específica de triples enlaces, que confiere una reactividad química y potenciales actividades biológicas distintas. Su capacidad de sufrir una variedad de reacciones químicas lo convierte en un compuesto versátil en investigación y aplicaciones industriales.

Comparación Con Compuestos Similares

Table 1: Comparative Properties of this compound and Related Compounds

Key Observations:

Functional Group Influence: this compound’s triple bonds confer rigidity and reactivity distinct from aldehydes (pentadecanal) or carboxylic acids (pentadecanoic acid). Its electron-deficient triple bonds may enable conjugation or catalytic applications, unlike saturated analogs like pentadecane . 1,8-Pentadecadiyne (2b): Positional isomerism (triple bonds at 1,8 vs. 2,13) likely alters molecular symmetry and intermolecular interactions, affecting solubility and crystallinity.

Synthesis Efficiency: The synthesis of 1,8-pentadecadiyne (21% yield) and 2,9-hexadecadiynoic acid (52% yield) via alkyne coupling highlights challenges in diyne synthesis, such as steric hindrance and side reactions . This compound’s synthesis would require optimized protocols for similar yields.

Physical Properties: While pentadecanoic acid has a high melting point (50.2°C) due to hydrogen bonding, this compound’s melting/boiling points are expected to be lower, akin to hydrocarbons like 1-pentadecene (boiling point: 428.9°C) .

Actividad Biológica

2,13-Pentadecadiyne is a linear alkyne with the molecular formula C15H26, characterized by two triple bonds located at the 2nd and 13th carbon atoms. This compound has garnered attention in scientific research due to its potential biological activities, particularly in antimicrobial and cytotoxic domains. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

This compound is part of a larger class of compounds known as alkynes. Its structure can be represented as follows:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study focusing on derivatives of alkyne compounds revealed that certain structural modifications can enhance their efficacy against various pathogens.

- Case Study : In vitro testing of alkynoic acids, including pentadecadiyne derivatives, demonstrated activity against Mycobacterium smegmatis, a model organism for tuberculosis. The minimum inhibitory concentration (MIC) for effective derivatives was found to be significantly lower than that of standard treatments like isoniazid .

| Compound | MIC (µM) | Target Organism |

|---|---|---|

| 2-Hexadecynoic Acid | 10 | Mycobacterium smegmatis |

| 2-Octadecynoic Acid | 4 | Mycobacterium bovis |

| This compound | TBD | Various pathogens |

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cell lines. Studies suggest that while some alkynes show promising cytotoxicity against cancer cells, others like pentadecadiyne exhibit selective toxicity.

- Findings : A study showed that pentadecane (closely related to pentadecadiyne) inhibited growth in Leishmania infantum parasites by approximately 86% at an IC50 of around 65.3 μM without significant cytotoxic effects on mammalian cells . This suggests a potential therapeutic application in treating infections with minimal side effects.

Antioxidant Activity

The antioxidant potential of this compound has also been explored. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress-related diseases.

- Research Insights : Extracts containing pentadecadiyne were shown to possess significant radical scavenging activity. The effectiveness was assessed using DPPH and FRAP assays, indicating a strong correlation between the presence of alkynes and antioxidant capacity .

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.